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Compound of Interest
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Cat. No.: B606465 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

differential off-target activities of Canagliflozin, Dapagliflozin, Empagliflozin, and Ertugliflozin,

supported by experimental data and methodologies.

Sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of oral antihyperglycemic agents,

have revolutionized the management of type 2 diabetes. Beyond their glucose-lowering effects,

these drugs have demonstrated significant cardiovascular and renal benefits. However,

emerging evidence suggests that not all SGLT2 inhibitors are alike in their pharmacological

profiles. Differences in their off-target activities may contribute to variances in their clinical

effects and adverse event profiles. This guide provides a comparative analysis of the off-target

profiles of four widely used SGLT2 inhibitors: canagliflozin, dapagliflozin, empagliflozin, and

ertugliflozin, presenting quantitative data, detailed experimental protocols, and visual

representations of key pathways and workflows.

Selectivity for SGLT1 vs. SGLT2
The primary on-target effect of SGLT2 inhibitors is the blockade of glucose reabsorption in the

proximal tubules of the kidneys. However, their selectivity for SGLT2 over the closely related

SGLT1, which is predominantly found in the small intestine, varies. This differential selectivity

can influence their overall efficacy and tolerability.
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Inhibitor SGLT2 IC50 (nM) SGLT1 IC50 (nM)
Selectivity
(SGLT1/SGLT2)

Canagliflozin 4.2 - 4.4 663 - 684 ~150 - 160-fold

Dapagliflozin 1.1 ~1400 ~1200-fold

Empagliflozin 3.1 8300 >2500-fold

Ertugliflozin 0.877 1960 >2000-fold

IC50 values represent the concentration of the inhibitor required to block 50% of the

transporter's activity. A higher selectivity ratio indicates a greater specificity for SGLT2.

Key Observation: Empagliflozin and ertugliflozin exhibit the highest selectivity for SGLT2 over

SGLT1, while canagliflozin is the least selective among the four.[1][2][3] This lower selectivity

of canagliflozin may lead to a more pronounced inhibition of intestinal SGLT1 at therapeutic

concentrations.

Off-Target Molecular Interactions
Beyond SGLT1 and SGLT2, these inhibitors have been shown to interact with other proteins

and pathways, which may contribute to their pleiotropic effects.

AMP-Activated Protein Kinase (AMPK) Activation
AMPK is a crucial regulator of cellular energy homeostasis. Its activation can lead to beneficial

metabolic effects. Studies have shown that canagliflozin is a more potent activator of AMPK

compared to dapagliflozin and empagliflozin.[4][5] This activation is thought to be, at least in

part, secondary to the inhibition of mitochondrial function.

Mitochondrial Complex I Inhibition
A significant off-target effect, particularly noted with canagliflozin, is the inhibition of Complex I

of the mitochondrial respiratory chain.[5][6][7] This effect is not observed to a significant extent

with dapagliflozin or empagliflozin.[7] The inhibition of mitochondrial respiration can lead to an

increase in the cellular AMP/ATP ratio, thereby activating AMPK.
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Sodium-Hydrogen Exchanger (NHE) Inhibition
Several SGLT2 inhibitors have been proposed to inhibit the Na+/H+ exchanger (NHE),

particularly the NHE1 isoform found in the heart.[4][8] This inhibition is hypothesized to

contribute to the cardioprotective effects of these drugs by reducing intracellular sodium and

calcium overload.[8] However, there are conflicting reports, with some studies suggesting that

empagliflozin does not directly inhibit NHE1 at clinically relevant concentrations.[9]

Glucose Transporter (GLUT) Inhibition
Canagliflozin has been demonstrated to inhibit GLUT1, a facilitative glucose transporter.[8]

This off-target effect could contribute to its glucose-lowering action, independent of SGLT2

inhibition.

Kinase Inhibition
Recent evidence suggests that some SGLT2 inhibitors may have off-target effects on various

kinases. For instance, empagliflozin has been shown to inhibit Microtubule Affinity Regulatory

Kinase 4 (MARK4) with an IC50 of 7.10 μM.[10] A broader, comparative kinome-wide screening

is necessary to fully elucidate the differential kinase inhibition profiles of these drugs.

Summary of Key Off-Target Effects
Off-Target Canagliflozin Dapagliflozin Empagliflozin Ertugliflozin

AMPK Activation Yes Minimal Minimal
Not extensively

studied

Mitochondrial

Complex I

Inhibition

Yes
No significant

effect

No significant

effect

Not extensively

studied

NHE Inhibition Yes Yes
Conflicting

reports
Yes

GLUT1 Inhibition Yes Not reported Not reported Not reported

MARK4 Inhibition Not reported Not reported
Yes (IC50: 7.10

μM)
Not reported

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7098816/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9319636/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9319636/
https://bio-protocol.org/exchange/minidetail?id=16126181&type=30
https://www.benchchem.com/product/b606465?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9319636/
https://www.scienceopen.com/document_file/9e503447-1232-4b4b-9a9c-27561169a1a8/PubMedCentral/9e503447-1232-4b4b-9a9c-27561169a1a8.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols and Methodologies
For researchers aiming to investigate the off-target effects of SGLT2 inhibitors, the following

provides an overview of key experimental methodologies.

In Vitro Kinase Inhibition Assay
A common method to screen for off-target kinase inhibition is a radiometric or fluorescence-

based in vitro kinase assay.
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Caption: Workflow for an in vitro kinase inhibition assay.
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Detailed Steps:

Reagent Preparation: Recombinant kinase, a suitable substrate (peptide or protein), ATP

(often radiolabeled [γ-³²P]ATP), and the SGLT2 inhibitor (test compound) are prepared in a

kinase buffer.

Reaction Setup: The kinase, substrate, and test compound are mixed in a reaction plate and

pre-incubated.

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a

specific duration.

Reaction Termination: The reaction is stopped, often by adding a stop solution or by spotting

the mixture onto a filter membrane.

Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this

involves measuring the incorporation of ³²P. For luminescence-based assays like ADP-Glo™,

the amount of ADP produced is measured.

Data Analysis: The percentage of kinase inhibition by the test compound is calculated

relative to a control without the inhibitor. The IC50 value is then determined by fitting the data

to a dose-response curve.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)
To assess the impact of SGLT2 inhibitors on mitochondrial function, the Seahorse XF Analyzer

is a powerful tool that measures the oxygen consumption rate (OCR) and extracellular

acidification rate (ECAR) of live cells in real-time.
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Caption: Experimental workflow for a mitochondrial respiration assay.

Detailed Steps:
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Cell Culture: Cells are seeded in a Seahorse XF cell culture microplate and allowed to

adhere.

Treatment: Cells are treated with the SGLT2 inhibitor at various concentrations for a

specified period.

Assay Setup: The cell culture medium is replaced with a low-buffered Seahorse XF assay

medium. The plate is then loaded into the Seahorse XF Analyzer.

Baseline Measurement: Baseline OCR and ECAR are measured to establish a steady state.

Sequential Injection of Mitochondrial Stressors:

Oligomycin: An ATP synthase inhibitor, is injected to measure ATP-linked respiration.

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that

disrupts the mitochondrial membrane potential, is injected to measure maximal respiration.

Rotenone and Antimycin A: Complex I and III inhibitors, respectively, are injected to shut

down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[9]

Data Analysis: Key parameters of mitochondrial function, such as basal respiration, ATP

production, maximal respiration, and spare respiratory capacity, are calculated from the

changes in OCR following the injection of the stressors.[9]

Na+/H+ Exchanger (NHE) Activity Assay
NHE activity is often assessed by monitoring the recovery of intracellular pH (pHi) following an

acid load.
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Caption: Workflow for measuring Na+/H+ exchanger activity.

Detailed Steps:

Cell Loading: Cardiomyocytes or other relevant cell types are loaded with a pH-sensitive

fluorescent dye, such as BCECF-AM.

Acidification: Intracellular acidosis is induced using the ammonium prepulse technique. Cells

are briefly exposed to a solution containing NH4Cl, which causes an initial intracellular

alkalinization followed by a rapid acidification upon its removal.
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Monitoring pHi Recovery: The recovery of pHi back to baseline is monitored using

fluorescence microscopy. This recovery is primarily mediated by NHE activity.

Inhibitor Treatment: The experiment is repeated in the presence of the SGLT2 inhibitor to

assess its effect on the rate of pHi recovery. A known NHE inhibitor, such as cariporide, is

typically used as a positive control.[2][3]

Data Analysis: The rate of pHi recovery (dpH/dt) is calculated from the initial phase of the

recovery curve. A reduction in this rate in the presence of the SGLT2 inhibitor indicates NHE

inhibition.

Signaling Pathways
Canagliflozin-Induced AMPK Activation
The inhibition of mitochondrial complex I by canagliflozin leads to a decrease in ATP

production and an increase in the AMP/ATP ratio, which allosterically activates AMPK.

Activated AMPK then phosphorylates downstream targets, leading to various metabolic

changes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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